molecular formula C10H13NO2 B14378188 5-Ethoxy-3-(furan-2-yl)-3,4-dihydro-2H-pyrrole CAS No. 88221-21-0

5-Ethoxy-3-(furan-2-yl)-3,4-dihydro-2H-pyrrole

Cat. No.: B14378188
CAS No.: 88221-21-0
M. Wt: 179.22 g/mol
InChI Key: MVJNYNFWDKCRJG-UHFFFAOYSA-N
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Description

5-Ethoxy-3-(furan-2-yl)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a furan ring and an ethoxy group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-3-(furan-2-yl)-3,4-dihydro-2H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan derivative with an ethoxy-substituted amine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include ethanol, methanol, or dichloromethane.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed.

    Temperature: The reaction is typically carried out at elevated temperatures, ranging from 60°C to 100°C.

    Time: Reaction times can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-3-(furan-2-yl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines.

    Substitution: The ethoxy group or other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Ethoxy-3-(furan-2-yl)-3,4-dihydro-2H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Ethoxy-3-(furan-2-yl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Altering Gene Expression: It can influence the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-3-(furan-2-yl)-3,4-dihydro-2H-pyrrole
  • 5-Ethoxy-3-(thiophen-2-yl)-3,4-dihydro-2H-pyrrole
  • 5-Ethoxy-3-(pyridin-2-yl)-3,4-dihydro-2H-pyrrole

Uniqueness

5-Ethoxy-3-(furan-2-yl)-3,4-dihydro-2H-pyrrole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

CAS No.

88221-21-0

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

5-ethoxy-3-(furan-2-yl)-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C10H13NO2/c1-2-12-10-6-8(7-11-10)9-4-3-5-13-9/h3-5,8H,2,6-7H2,1H3

InChI Key

MVJNYNFWDKCRJG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NCC(C1)C2=CC=CO2

Origin of Product

United States

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